M-Nifedipine M-Nifedipine
Brand Name: Vulcanchem
CAS No.: 21881-77-6
VCID: VC0193112
InChI: InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol

M-Nifedipine

CAS No.: 21881-77-6

VCID: VC0193112

Molecular Formula: C17H18N2O6

Molecular Weight: 346.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

M-Nifedipine - 21881-77-6

Description

M-Nifedipine is a chemical compound with the molecular formula C17H18N2O6 . It is also known by other names, including dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and BAY-a-4339 . Structurally, it is related to nifedipine, a dihydropyridine calcium channel blocker used to manage angina and hypertension . Nifedipine works by relaxing the muscles of the heart and blood vessels . It is available under various brand names such as Adalat and Procardia .

Nifedipine was first described in the literature in 1972 and gained FDA approval in the United States on December 31, 1981 . It is prescribed to treat hypertension and angina . Nifedipine is one of the treatments of choice for Prinzmetal angina and may be used to treat severe high blood pressure during pregnancy . The most popular of the third-generation dihydropyridines is amlodipine .

While M-Nifedipine shares a similar chemical formula and molecular weight with nifedipine , it is important to consult a healthcare professional for specific medical guidance regarding these medications .

CAS No. 21881-77-6
Product Name M-Nifedipine
Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
IUPAC Name dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3
Standard InChIKey MCTRZKAKODSRLQ-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Purity > 95%
Synonyms 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
2,6-dimethyl-3,5-dicarbomethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine
3-nifedipine
Bay A4339
m-nifedipine
PubChem Compound 89082
Last Modified Aug 15 2023

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